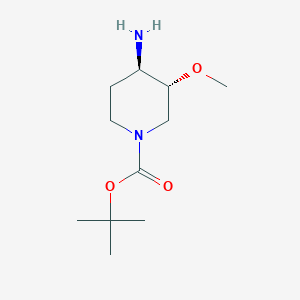

trans-4-Amino-1-boc-3-methoxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

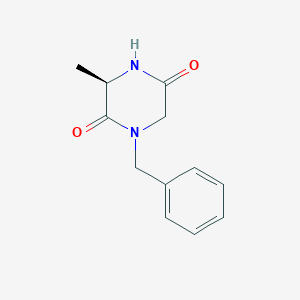

The piperidine ring is a fundamental structure in organic chemistry, found in numerous natural and synthetic compounds with medicinal significance. "trans-4-Amino-1-boc-3-methoxypiperidine" is a derivative of piperidine, designed for specific synthetic applications, highlighting the diversity and adaptability of piperidine chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the use of chiral templates or starting materials such as D-serine for stereoselective formation. For example, the synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine showcases the efficiency of generating piperidine derivatives through chelation-controlled addition and reduction steps (Liang & Datta, 2005).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "trans-4-Amino-1-boc-3-methoxypiperidine," can be elucidated through X-ray crystallography, revealing configurations such as diaxial conformations in N-Boc-piperidinyl structures (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including cyclohydrocarbonylation and ring-opening reactions with amines, leading to a wide range of functionalized products. These reactions are crucial for synthesizing analogs of natural and synthetic aminohydroxylated piperidine alkaloids (Grishina et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

- Researchers have developed efficient methods for resolving derivatives of 2-amino-4-pentenoic acid (allylglycine), leading to the synthesis of four stereoisomers of 4-hydroxyproline derivatives. This process involves epoxidation followed by intramolecular cyclization, showcasing the utility of trans-4-Amino-1-boc-3-methoxypiperidine in producing compounds with potential applications in pharmaceuticals and biochemistry (Krishnamurthy et al., 2014).

Biochemical and Pharmaceutical Research

- Novel O-ferrocenoyl hydroxyproline conjugates have been synthesized, which include the protection by tert-butoxycarbonyl (Boc) group at the N-terminus. These conjugates exhibit catalytic properties, indicating the role of trans-4-Amino-1-boc-3-methoxypiperidine in the development of new catalysts with potential applications in synthetic chemistry and drug discovery (Al-Momani & Lataifeh, 2013).

Materials Science and Engineering

- The controlled synthesis of amino acid-based pH-responsive chiral polymers, utilizing the Boc group for protection, highlights the application of trans-4-Amino-1-boc-3-methoxypiperidine in materials science. These developments pave the way for the creation of advanced materials with specific biochemical and physical properties, suitable for drug delivery systems and gene transfer applications (Kumar et al., 2013).

Advanced Synthetic Techniques

- A novel approach to the asymmetric synthesis of high-value chiral amines has been demonstrated using immobilized ω-transaminases, showcasing the utility of trans-4-Amino-1-boc-3-methoxypiperidine in enhancing the efficiency and selectivity of biocatalytic processes. This method provides a sustainable and scalable route for synthesizing enantiomerically pure compounds, crucial for pharmaceutical applications (Petri et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or if it gets on the skin or in the eyes .

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Amino-1-boc-3-methoxypiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)